Trypsinogen
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Overview
Description
Trypsinogen is the precursor form (zymogen) of trypsin, a digestive enzyme. It is produced by the pancreas and found in pancreatic juice, along with other enzymes like amylase, lipase, and chymothis compound. This compound is cleaved to its active form, trypsin, by enteropeptidase, which is found in the intestinal mucosa . Once activated, trypsin can cleave more this compound into trypsin, a process called autoactivation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trypsinogen is synthesized in the pancreas as a single polypeptide chain of 229 amino acids, cross-linked by six disulfide bridges . The proenzyme is activated only after it reaches the lumen of the small intestine. Enterokinase activates pancreatic this compound to trypsin by hydrolyzing a hexapeptide from the NH2 terminus .
Industrial Production Methods
In industrial settings, this compound can be prepared using recombinant DNA technology. This involves inserting the gene encoding this compound into a suitable expression system, such as Escherichia coli or yeast, to produce the protein in large quantities. The protein is then purified using techniques like affinity chromatography .
Chemical Reactions Analysis
Types of Reactions
Trypsinogen undergoes several types of reactions, primarily involving its activation to trypsin. This activation can occur through:
Proteolytic Cleavage: Enteropeptidase cleaves the peptide bond of this compound after residue 15, which is a lysine.
Autoactivation: Trypsin can cleave other this compound molecules, leading to a cascade of activation.
Common Reagents and Conditions
Enteropeptidase: Used for the initial activation of this compound.
Calcium Ions: Stabilize the structure of trypsin and enhance its activity.
Major Products Formed
Scientific Research Applications
Chemistry
Trypsinogen and its active form, trypsin, are widely used in proteomics for protein digestion and analysis. The enzyme’s specificity for cleaving peptide bonds makes it invaluable for mass spectrometry-based protein identification .
Biology
In biological research, trypsin is used to dissociate adherent cells from culture dishes, facilitating cell passage and analysis .
Medicine
This compound levels are measured in medical diagnostics to assess pancreatic function. Abnormal levels can indicate conditions like pancreatitis or cystic fibrosis .
Industry
In the food industry, trypsin is used to hydrolyze proteins in the production of protein hydrolysates, which are used as flavor enhancers .
Mechanism of Action
Trypsinogen is activated by enteropeptidase, which cleaves a specific peptide bond, resulting in a conformational change that activates the enzyme. The newly formed N-terminal residue inserts into a cleft, forming an ion pair with aspartate near the active site serine, completing the oxyanion hole and activating the protein . Trypsin then cleaves peptide bonds on the carboxyl side of basic amino acids, facilitating protein digestion .
Comparison with Similar Compounds
Similar Compounds
Chymotrypsinogen: Another zymogen produced by the pancreas, activated to chymotrypsin by trypsin.
Proelastase: Activated to elastase, which breaks down elastin and other proteins.
Uniqueness
This compound is unique in its ability to autoactivate, creating a cascade of activation that amplifies its digestive function. This property is not shared by all zymogens, making this compound particularly efficient in protein digestion .
Properties
CAS No. |
9002-08-8 |
---|---|
Molecular Formula |
C39H55N9O17 |
Molecular Weight |
921.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H55N9O17/c1-19(41)38(63)48-13-7-11-27(48)37(62)47-22(14-20-8-3-2-4-9-20)32(57)43-24(16-29(51)52)34(59)45-26(18-31(55)56)36(61)46-25(17-30(53)54)35(60)44-23(15-28(49)50)33(58)42-21(39(64)65)10-5-6-12-40/h2-4,8-9,19,21-27H,5-7,10-18,40-41H2,1H3,(H,42,58)(H,43,57)(H,44,60)(H,45,59)(H,46,61)(H,47,62)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,64,65)/t19-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
NDIORHLFYZGYPG-FNRPHRCSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
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